molecular formula C20H40 B14481110 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane CAS No. 69903-61-3

2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane

Cat. No.: B14481110
CAS No.: 69903-61-3
M. Wt: 280.5 g/mol
InChI Key: OLXCDJBKPIBKKS-UHFFFAOYSA-N
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Description

2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane is an organic compound with the molecular formula C21H42. It is a branched alkane with a cyclohexane ring, making it a part of the cycloalkane family. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a 3,7-dimethylnonyl group and three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 3,7-dimethylnonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. The reaction mixture is typically subjected to distillation to separate the desired product from unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination using chlorine gas (Cl2) in the presence of ultraviolet light can produce chlorinated derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: Cl2, UV light, or other halogen sources.

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane has various applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized as an intermediate in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. For instance, its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with a six-membered ring.

    1,1,3-Trimethylcyclohexane: A cyclohexane derivative with three methyl groups.

    3,7-Dimethylnonane: A linear alkane with two methyl groups at positions 3 and 7.

Uniqueness

2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane is unique due to its combination of a cyclohexane ring with a branched nonyl group and multiple methyl substitutions. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

69903-61-3

Molecular Formula

C20H40

Molecular Weight

280.5 g/mol

IUPAC Name

2-(3,7-dimethylnonyl)-1,1,3-trimethylcyclohexane

InChI

InChI=1S/C20H40/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h16-19H,7-15H2,1-6H3

InChI Key

OLXCDJBKPIBKKS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC(C)CCC1C(CCCC1(C)C)C

Origin of Product

United States

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